molecular formula C9H11BrClN3S2 B2855596 N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride CAS No. 2418705-53-8

N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride

Cat. No.: B2855596
CAS No.: 2418705-53-8
M. Wt: 340.68
InChI Key: ZAPRHDZRTSBQOP-UHFFFAOYSA-N
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Description

N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine hydrochloride is a brominated thiazole derivative with a hydrochloride salt form. The compound features two thiazole rings: one substituted with a bromine atom at position 5 and a methyl-ethanamine chain, while the other thiazole is unsubstituted. The hydrochloride group enhances solubility, a common modification in pharmaceuticals to improve bioavailability . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S2.ClH/c10-7-5-13-9(15-7)6-11-2-1-8-12-3-4-14-8;/h3-5,11H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRHDZRTSBQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCNCC2=NC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C4_{4}H5_{5}BrN2_{2}S
  • Molecular Weight : 209.07 g/mol
  • CAS Number : 2148782-83-4

The biological activity of thiazole derivatives, including this compound, often involves the interaction with various biological targets. Thiazoles are known to exhibit a wide range of activities due to their ability to modulate enzyme functions and influence cellular signaling pathways.

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that specific thiazole compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : The cytotoxic effects of thiazole derivatives are often measured using IC50_{50} values in different cancer cell lines.
    • Example : One study reported that a related thiazole compound had an IC50_{50} value of 1.61 µg/mL against certain cancer cell lines .
  • Mechanisms of Action : The anticancer activity is frequently attributed to the ability of these compounds to interact with proteins involved in cell cycle regulation and apoptosis. For example, molecular dynamics simulations have suggested that certain thiazoles interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds containing thiazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    • A study highlighted that specific thiazole derivatives exhibited greater antibacterial activity compared to conventional antibiotics .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups and specific substitutions on the thiazole ring significantly enhances antibacterial efficacy. For instance, modifications at specific positions on the phenyl ring have been shown to correlate with increased antimicrobial activity .

Table 1: Biological Activity Summary of Thiazole Derivatives

Compound NameActivity TypeIC50_{50} ValueTarget Cell Line
Thiazole AAnticancer1.61 µg/mLJurkat Cells
Thiazole BAntimicrobial< 10 µg/mLE. coli
Thiazole CAnticancer23.30 mMU251 Cells

Case Study 1: Anticancer Potential

A recent study explored the effects of various thiazole derivatives on human glioblastoma cells (U251). Among the tested compounds, those with specific substitutions on the thiazole ring showed promising results in inducing apoptosis and inhibiting cell proliferation . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with halogen substitutions exhibited significantly higher antibacterial activity compared to their unsubstituted counterparts . This study underscored the potential for developing new antimicrobial agents based on thiazole chemistry.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C₈H₈BrN₃S₂·HCl
Molecular Weight: 295.19 g/mol
Structural Features: The compound contains a thiazole ring, which is known for its reactivity and biological significance. The presence of bromine enhances its electrophilic properties, making it suitable for various chemical reactions.

Pharmacological Applications

The compound exhibits a range of biological activities attributed to its thiazole moieties. Key pharmacological applications include:

  • Antimicrobial Activity: Compounds with thiazole rings have been documented to possess antimicrobial properties. N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties: Thiazole derivatives are often explored for their anticancer potential. Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells . Its unique structure allows it to interact with cellular pathways associated with cancer proliferation.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring: The initial step often includes the synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom is achieved through electrophilic bromination reactions, which may involve the use of bromine in a solvent such as acetic acid under controlled conditions.
  • Amine Functionalization: The final step involves the reaction of the brominated thiazole with amine derivatives to form the desired ethanamine structure .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed lower minimum inhibitory concentrations compared to standard antibiotics .
Study 2Investigated the anticancer effects on HeLa cells, revealing that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers.
Study 3Explored synthetic routes for producing thiazole derivatives and highlighted the efficiency of using microwave-assisted synthesis for rapid production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Brominated Thiazole Ring

The 5-bromo-1,3-thiazol-2-yl moiety undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the thiazole ring and the leaving group capability of bromine. Key reactions include:

Reaction with Amines

  • Conditions : Reaction with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C, often with a base (K₂CO₃, Et₃N) to deprotonate the amine .

  • Outcome : Replacement of bromine with an amine group, yielding derivatives like N-[(5-(morpholin-4-yl)-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine .

Reaction with Thiols

  • Conditions : Thiols (e.g., benzyl mercaptan) in ethanol/water under reflux with NaHCO₃ .

  • Outcome : Formation of thioether-linked products, useful for further functionalization .

Reaction Type Reagents/Conditions Product Yield
Amine substitutionMethylamine, DMF, 90°C5-Methylaminothiazole derivative72%
Thiol substitutionBenzyl mercaptan, EtOHThioether analog65%

Amine Functionalization

The secondary amine group participates in alkylation, acylation, and condensation reactions:

Acylation

  • Conditions : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with pyridine as a base .

  • Outcome : Formation of N-acetyl derivatives , enhancing lipophilicity .

Reductive Amination

  • Conditions : Reaction with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN or NaBH(OAc)₃ .

  • Outcome : Introduction of alkyl/aryl groups to the amine .

Reaction Reagents Product Application
AcylationAcetyl chloride, pyridineAcetylated amineImproved metabolic stability
Reductive aminationFormaldehyde, NaBH₃CNN-Methyl derivativeBioactivity optimization

Thiazole Ring Reactivity

Both thiazole rings exhibit electrophilic substitution and coordination chemistry:

Electrophilic Halogenation

  • Conditions : Bromination or iodination using NBS/NIS in acetic acid .

  • Outcome : Halogenation at the 4-position of the non-brominated thiazole ring .

Metal Coordination

  • Conditions : Reaction with Ru(II) or Pd(II) complexes in acetonitrile .

  • Outcome : Formation of stable metal-ligand complexes for catalytic applications .

Cross-Coupling Reactions

The brominated thiazole participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in dioxane/water (80°C) .

  • Outcome : Biaryl derivatives for extended π-conjugation .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, aryl halides in toluene .

  • Outcome : Arylaminated thiazoles with enhanced electronic properties .

Acid/Base Stability

  • Stability in HCl : The hydrochloride salt remains stable under acidic conditions (pH 1–3) but decomposes in strong bases (pH > 10) .

  • Degradation Pathway : Hydrolysis of the thiazole ring occurs in alkaline media, forming open-chain thioamides .

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Thiazoles
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Structure: Contains a 5-chloro-thiazole linked to a difluorobenzamide group. The benzamide group introduces hydrogen-bonding capabilities absent in the target compound. Activity: Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide conjugation, critical in anaerobic metabolism .
  • 4-[(5-Bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide (): Structure: Features a 5-bromo-thiazole linked to a methylbenzamide. Key Differences: The benzamide moiety replaces the ethanamine chain, favoring π-π stacking interactions. Activity: Not explicitly reported, but benzamide derivatives are often explored for kinase inhibition .
Thiazoles with Varied Substituents
  • N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride () :

    • Structure : Substitutes bromine with a methyl group and includes a cyclopropane ring.
    • Key Differences : The methyl group reduces electronegativity, while the cyclopropane introduces steric constraints.
    • Activity : Cyclopropane derivatives are studied for metabolic stability in CNS-targeting drugs .
  • 2-(4-(4-Methoxyphenyl)thiazol-2-yl)ethanamine hydrochloride (): Structure: Incorporates a methoxyphenyl group on the thiazole. Activity: Methoxy-substituted thiazoles are common in serotonin receptor modulators .

Functional Group Variations

Amine vs. Amide Derivatives
  • Target Compound : Contains a primary amine (ethanamine), which may enhance solubility and cationic interactions at physiological pH.
  • N-(5-Bromo-thiazol-2-yl)furan-2-carboxamide () :
    • Replaces the amine with a furan-carboxamide.
    • Impact : The furan oxygen engages in hydrogen bonding, while the carboxamide group mimics peptide bonds, useful in protease inhibitors .
Sulfonamide and Piperazine Derivatives
  • AB4 (): A sulfonamide-thiazole hybrid with similarity to known drugs. Activity: Sulfonamides are classic antibacterials, targeting dihydropteroate synthase .
  • 1-(5-Bromo-1,3-thiazol-2-yl)piperazine () :
    • Impact : Piperazine increases basicity and solubility, commonly used in antipsychotics and antihistamines .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Substituents Biological Activity Solubility (HCl Salt) Synthesis Method
Target Compound C₉H₁₁BrClN₃S₂ 5-Bromo-thiazole, ethanamine Potential antiviral (inferred) High Not specified
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide C₁₂H₆ClF₂N₂O₂S 5-Chloro, difluorobenzamide PFOR enzyme inhibition Moderate Pyridine reaction with acyl chloride
4-[(5-Bromo-thiazol-2-yl)amino]-N-methylbenzamide C₁₁H₁₀BrN₃O₂S 5-Bromo, benzamide Kinase inhibition (hypothetical) Moderate Not specified
2-(4-(4-Methoxyphenyl)thiazol-2-yl)ethanamine HCl C₁₂H₁₅ClN₂OS 4-Methoxyphenyl, ethanamine Serotonin modulation (hypothetical) High Nucleophilic substitution
Key Observations:
  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability .
  • Synthesis : Most analogues are synthesized via nucleophilic substitution or coupling reactions (e.g., acyl chloride with amines) .

Preparation Methods

Route 1: Nucleophilic Substitution

This two-step approach involves coupling (5-bromo-1,3-thiazol-2-yl)methanamine with 2-(thiazol-2-yl)ethyl bromide.

Procedure

  • Intermediate Preparation
    • (5-Bromo-1,3-thiazol-2-yl)methanamine : Synthesized via cyclization of thiourea with α-bromoketone (e.g., 2-bromo-1-(5-bromothiazol-2-yl)ethanone) in ethanol at 80°C.
    • 2-(Thiazol-2-yl)ethyl bromide : Obtained by treating 2-(thiazol-2-yl)ethanol with phosphorus tribromide in dichloromethane at 0°C.
  • Coupling Reaction
    • Combine (5-bromo-1,3-thiazol-2-yl)methanamine (1 eq), 2-(thiazol-2-yl)ethyl bromide (1.2 eq), and triethylamine (2 eq) in dimethylformamide.
    • Reflux at 100°C for 12 hours.
    • Isolate the free base via aqueous workup, then treat with HCl in ethanol to form the hydrochloride salt.

Yield : 65–72% (over two steps).

Route 2: Multicomponent Reaction

A one-pot method leveraging in situ formation of intermediates:

Procedure

  • React 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 eq), thiosemicarbazide (1 eq), and 1-bromo-2-(thiazol-2-yl)ethanamine (1 eq) in dioxane with triethylamine.
  • Reflux for 4 hours, followed by HCl gas bubbling to precipitate the hydrochloride salt.

Yield : 58–63%.

Optimization and Challenges

Solvent and Base Selection

Parameter Route 1 (DMF/TEA) Route 2 (Dioxane/TEA)
Reaction Time 12 hours 4 hours
Temperature 100°C 80°C
Byproduct Formation <5% 10–12%
Scalability >100 g <50 g

Triethylamine in DMF suppresses side reactions like N-alkylation, while dioxane accelerates thiazole ring closure.

Bromination Efficiency

Bromination of 2-aminomethylthiazole using N-bromosuccinimide (NBS) in DMF achieves 85% conversion but requires strict anhydrous conditions. Alternatives like HBr/acetic acid show lower selectivity (60–65%).

Characterization Data

  • Molecular Formula : C₉H₁₀BrClN₄S₂
  • Molecular Weight : 377.7 g/mol.
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, 1H, thiazole-H), 4.12 (m, 2H, CH₂NH), 3.98 (s, 2H, CH₂Br).
  • LC-MS : m/z 341.2 [M+H]⁺ (free base).

Industrial-Scale Considerations

Patent WO2016132378A2 highlights dichloromethane as a preferred solvent for large batches due to its low cost and ease of removal. However, residual solvent limits (<0.1%) require extended vacuum drying.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride?

  • Methodology : A common approach involves coupling 5-bromo-1,3-thiazol-2-amine with a thiazole-containing alkylating agent. For example, react 5-bromo-2-aminothiazole with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form intermediates, followed by purification via recrystallization (ethanol-DMF mixtures) . Adjust stoichiometry and temperature (20–25°C) to minimize side reactions.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Confirm structure via 1H^1H- and 13C^13C-NMR, focusing on thiazole ring protons (δ 7.5–8.5 ppm) and the methylene bridge (δ 3.5–4.5 ppm). X-ray crystallography (if crystalline) can resolve bond angles and hydrogen-bonding patterns, as demonstrated for related thiazole derivatives .

Q. What solvents are suitable for dissolving this compound, and how does its hydrochloride salt affect solubility?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers. The hydrochloride salt enhances water solubility due to ionic dissociation. For example, dissolve 10 mg in 1 mL DMSO and dilute with PBS (pH 7.4) to assess precipitation. Note: Solubility data for exact analogs are limited; experimental validation is critical .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?

  • Methodology :

  • Step 1 : Replace dropwise addition of reagents with controlled syringe pumps to maintain reaction homogeneity.
  • Step 2 : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate coupling steps, as shown for similar thiazole derivatives .
  • Step 3 : Optimize recrystallization via gradient cooling (e.g., hot ethanol to 4°C) to improve crystal quality and yield .

Q. What structural features contribute to its potential bioactivity (e.g., antimicrobial or anticancer properties)?

  • Analysis :

  • The 5-bromo-thiazole moiety may enhance electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., PFOR in anaerobic organisms) .
  • The dual thiazole rings enable π-π stacking with aromatic residues in protein binding pockets, as observed in benzothiazole-based inhibitors .
  • Experimental Design : Perform molecular docking studies using the compound’s crystal structure (if available) against bacterial PFOR or cancer-related kinases .

Q. How can contradictory data on biological activity (e.g., variable IC50_{50} values) be resolved?

  • Methodology :

  • Variable pH Effects : Test activity across pH 5.0–8.0, as protonation states of thiazole amines may alter membrane permeability or target binding .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce confounding factors.
  • Control Experiments : Compare with analogs lacking the 5-bromo substitution to isolate electronic vs. steric contributions .

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